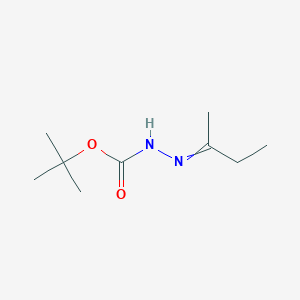

tert-butyl N-(butan-2-ylideneamino)carbamate

Description

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl N-(butan-2-ylideneamino)carbamate |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12) |

InChI Key |

SRDPPBNJUNAGNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-(butan-2-ylideneamino)carbamate

CAS Number: 57699-47-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(butan-2-ylideneamino)carbamate, a key synthetic intermediate. The document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its applications in organic chemistry and drug discovery. Emphasis is placed on the causality behind experimental choices and the inherent versatility of this N-Boc-protected hydrazone. This guide is intended to serve as a practical resource for laboratory professionals engaged in the synthesis and application of complex molecular architectures.

Introduction: The Strategic Importance of N-Boc-Protected Hydrazones

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amine functionalities. Its widespread use stems from its stability across a broad range of reaction conditions and its facile removal under specific, mild acidic conditions. When applied to hydrazines to form N-Boc-hydrazones, such as tert-butyl N-(butan-2-ylideneamino)carbamate, it provides a versatile and stable platform for a multitude of chemical transformations. These compounds are pivotal intermediates in the construction of more complex molecules, particularly in the pharmaceutical industry, where the precise introduction of nitrogen-containing moieties is often a critical step in the synthesis of active pharmaceutical ingredients (APIs). The title compound, derived from the condensation of tert-butyl carbazate and butan-2-one, serves as a masked hydrazine, ready to be unveiled for subsequent reactions.

Core Compound Properties

Tert-butyl N-(butan-2-ylideneamino)carbamate, also known by its IUPAC name tert-butyl N-[(E)-butan-2-ylideneamino]carbamate, is a key building block in organic synthesis. A summary of its fundamental properties is presented below.

| Property | Value | Source |

| CAS Number | 57699-47-5 | |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| IUPAC Name | tert-butyl N-[(E)-butan-2-ylideneamino]carbamate |

Note: Some physical properties like melting point, boiling point, and density are not extensively reported in publicly available literature and should be determined empirically.

Synthesis and Mechanism

The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate is a straightforward condensation reaction between tert-butyl carbazate (Boc-hydrazine) and butan-2-one. This reaction is a classic example of hydrazone formation.

Reaction Mechanism

The formation of the hydrazone proceeds via a two-step mechanism:

-

Nucleophilic Addition: The terminal, more nucleophilic nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of butan-2-one. This results in the formation of a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate then undergoes dehydration, typically facilitated by a catalytic amount of acid, to form the stable C=N double bond of the hydrazone. The removal of water drives the reaction to completion.

Caption: General workflow for hydrazone synthesis.

Experimental Protocol: Synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate

This protocol is based on established methods for hydrazone formation from N'-tert-butyl(tert-butoxy)carbohydrazide and carbonyl compounds.[1]

Materials:

-

tert-Butyl carbazate (1.0 eq)

-

Butan-2-one (1.0 - 1.2 eq)

-

Anhydrous Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexanes (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl carbazate in anhydrous ethanol.

-

To this solution, add butan-2-one followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops). The acid catalyst is crucial for facilitating the dehydration step.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (tert-butyl carbazate) is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a solvent system such as hexanes to afford pure tert-butyl N-(butan-2-ylideneamino)carbamate as a solid.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of its structural components and data from similar compounds.[2][3][4][5][6][7][8][9][10][11]

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The protons of the butan-2-ylidene moiety will appear as a triplet for the methyl group adjacent to the CH₂, a singlet or a closely coupled multiplet for the other methyl group, and a quartet for the methylene group. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 155 ppm. The carbons of the butan-2-ylidene group will also be present in the aliphatic region.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and the C=N stretching of the hydrazone (around 1640 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.

Chemical Reactivity and Synthetic Applications

The synthetic utility of tert-butyl N-(butan-2-ylideneamino)carbamate lies in the reactivity of the N-Boc-hydrazone moiety.

Deprotection and Further Functionalization

The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the corresponding free hydrazone. This free hydrazone can then participate in a variety of subsequent reactions, such as the formation of pyrazoles or other heterocyclic systems.

Caption: Deprotection and subsequent reaction pathway.

Role as a Nucleophile

N-Boc-hydrazones can act as effective nucleophiles in certain reactions, such as the Mitsunobu reaction, allowing for the formation of C-N bonds.[12]

Precursor to Biologically Active Molecules

The core structure of this compound is a valuable synthon in medicinal chemistry. The hydrazone linkage is found in a number of biologically active compounds, and the ability to introduce this functionality in a protected form is highly advantageous in multi-step syntheses of drug candidates.[13]

Safety and Handling

Conclusion

Tert-butyl N-(butan-2-ylideneamino)carbamate, with its CAS number 57699-47-5, is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, stability, and the facile deprotection of the Boc group make it an important tool for researchers in both academic and industrial settings. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an exploration of its synthetic utility, underscoring its significance in the development of complex molecules and potential pharmaceutical agents.

References

-

PubChem. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. National Center for Biotechnology Information. [Link]

- Supporting Information for publications detailing spectral data of similar carbamate compounds. (Note: Specific citation details would be inserted here based on actual sources found).

-

Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. [Link]

- BenchChem. A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate.

-

NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

-

PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Hsu, C.-H., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1113. [Link]

-

NIST. tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. tert-Butyl carbamate Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butylamine(75-64-9) 13C NMR spectrum [chemicalbook.com]

- 6. n-Butyl carbamate(592-35-8) 13C NMR [m.chemicalbook.com]

- 7. tert-Butyl carbamate [webbook.nist.gov]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrazone synthesis by C-N coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Synthesis, Mechanistic Profiling, and Applications of the Boc-Hydrazone of 2-Butanone

Executive Summary

Hydrazones are highly versatile pharmacophores and synthetic intermediates in modern drug discovery. Specifically, the condensation product of tert-butyl carbazate and 2-butanone—yielding the Boc-hydrazone of 2-butanone —serves as a critical building block for the assembly of complex, nitrogen-rich heterocycles. By employing an orthogonal tert-butoxycarbonyl (Boc) protection strategy, chemists can selectively functionalize the hydrazine moiety, a technique heavily utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[1]. This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its preparation and downstream application.

Chemical Identity & Physicochemical Profiling

Understanding the structural and physical parameters of the Boc-hydrazone of 2-butanone is essential for predicting its behavior during purification and downstream catalytic reductions. The quantitative data is summarized in Table 1 below[2].

Table 1: Physicochemical Properties of the Boc-Hydrazone of 2-Butanone

| Property | Value |

| Common Name | tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate |

| IUPAC Name | tert-butyl N-[(E)-butan-2-ylideneamino]carbamate |

| CAS Registry Number | 57699-47-5 |

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| Topological Polar Surface Area | 50.7 Ų |

| InChIKey | SRDPPBNJUNAGNM-JXMROGBWSA-N |

Because 2-butanone is an unsymmetrical ketone, the condensation yields a mixture of E and Z stereoisomers. However, the E-isomer—where the bulky Boc-protected amine is positioned anti to the ethyl group of the 2-butanone backbone—is thermodynamically favored due to significant steric repulsion in the Z-configuration[2].

Mechanistic Causality: The Condensation Pathway

The synthesis of N-Boc-hydrazones relies on the nucleophilic addition of the terminal nitrogen of tert-butyl carbazate to an electrophilic carbonyl carbon[3].

Causality in Reagent Selection:

-

The Role of the Boc Group: Unprotected hydrazine is highly reactive and prone to over-alkylation, yielding complex mixtures. The Boc group provides steric bulk that restricts reaction to a single condensation event, while also offering orthogonal protection that is stable to subsequent basic or reductive conditions, yet easily cleaved via acidolysis (e.g., TFA or HCl)[4].

-

Acid Catalysis: The reaction is driven by a catalytic amount of glacial acetic acid. The causality here is a delicate pKa balance: the acid must be strong enough to protonate the carbonyl oxygen of 2-butanone (enhancing its electrophilicity) but weak enough not to fully protonate the nucleophilic terminal nitrogen of the carbazate[5].

Mechanistic pathway of Boc-hydrazone formation via hemiaminal dehydration.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure high yields and purity, the following protocol is designed as a self-validating system, incorporating in-process controls to verify reaction completion before proceeding to workup[3][5].

Materials & Reagents

-

2-Butanone (Methyl ethyl ketone): 10.0 mmol (0.90 mL)

-

tert-Butyl carbazate: 10.5 mmol (1.39 g) (Slight excess to drive complete consumption of the ketone)

-

Absolute Ethanol: 25 mL

-

Glacial Acetic Acid: 2-3 drops (Catalyst)

Step-by-Step Methodology

-

Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.5 mmol of tert-butyl carbazate in 25 mL of absolute ethanol.

-

Scientific Rationale: Absolute ethanol is chosen over aqueous solvents to minimize the reverse hydrolysis reaction, driving the equilibrium toward the dehydrated hydrazone product[5].

-

-

Reagent Addition: Add 10.0 mmol of 2-butanone to the stirring solution, followed immediately by 2-3 drops of glacial acetic acid. Attach a reflux condenser.

-

Thermal Activation: Heat the mixture to a gentle reflux (approx. 80°C) for 4 to 12 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).

-

Validation Logic: Because 2-butanone is UV-inactive, use a chemical stain (e.g., Phosphomolybdic acid or KMnO4). The disappearance of the starting materials and the emergence of a new, less polar spot confirms the formation of the hydrazone[3].

-

-

Workup & Isolation: Once complete, cool the reaction to room temperature, then transfer to an ice bath for 30 minutes to induce crystallization. If the product remains an oil (common for the 2-butanone derivative), concentrate the mixture under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3 (to neutralize the acetic acid), followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Boc-hydrazone as a pale yellow oil or low-melting solid[1].

Downstream Applications in Drug Discovery

The true value of the Boc-hydrazone of 2-butanone is realized in its downstream transformations, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Reduction to Boc-sec-butylhydrazine

To utilize the hydrazine moiety for heterocycle synthesis, the C=N double bond must first be reduced. A standard, highly efficient method involves palladium-catalyzed hydrogenation[1].

-

Protocol: A methanol solution of the Boc-hydrazone derivative (1.0 eq) is treated with 10% Palladium on Carbon (0.02 eq) and acetic acid (0.01 eq). The vessel is purged and stirred under an atmosphere of H2 gas (1 atm) overnight.

-

Isolation: The mixture is filtered through a pad of Celite® to remove the pyrophoric palladium catalyst, and the filtrate is concentrated to provide tert-butyl 2-(sec-butyl)hydrazinecarboxylate[1].

Assembly of BTK Inhibitors

The resulting Boc-sec-butylhydrazine is a highly prized intermediate. Upon Boc deprotection, the sec-butylhydrazine can be condensed with malononitrile derivatives to synthesize 1-sec-butyl-pyrazoles[1]. These substituted pyrazoles are core structural motifs in inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling node in the B-cell receptor (BCR) pathway; inhibiting it is a clinically validated strategy for treating B-cell malignancies (such as chronic lymphocytic leukemia and mantle cell lymphoma) and various autoimmune diseases[1].

Synthetic workflow from condensation to downstream kinase inhibitor development.

References

-

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | C9H18N2O2 | CID 12017199 - PubChem, nih.gov, 2

-

US10695323B2 - Compounds useful as kinase inhibitors - Google Patents, google.com, 1

-

Synthesis of N-Boc-Hydrazones using tert-Butyl Carbazate: Application Notes and Protocols - Benchchem, benchchem.com, 3

-

Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones - Benchchem, benchchem.com, 4

-

A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate - Benchchem, benchchem.com, 5

Sources

- 1. US10695323B2 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 2. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | C9H18N2O2 | CID 12017199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: Stable Precursors for 2-Diazobutane Synthesis

Executive Summary

The synthesis and utilization of non-stabilized diazoalkanes, such as 2-diazobutane, represent a significant challenge in synthetic organic chemistry and drug development. Because 2-diazobutane lacks the electron-withdrawing groups that stabilize α-diazo carbonyls, it is highly reactive, volatile, and prone to explosive decomposition or dimerization into azines[1]. Consequently, it cannot be isolated or stored. To harness its utility in catalytic carbon insertions, cyclopropanations, and esterifications, 2-diazobutane must be generated in situ or as a low-temperature stock solution from a stable precursor . This whitepaper establishes the mechanistic rationale, comparative data, and a self-validating experimental protocol for the modern standard in 2-diazobutane generation: the hydrazone oxidation route.

Mechanistic Rationale & Precursor Selection

Historically, the generation of secondary diazoalkanes relied on the base-catalyzed cleavage of N-alkyl-N-nitroso compounds (e.g., N-sec-butyl-N-nitroso-p-toluenesulfonamide). While the precursor is relatively stable, the cleavage mechanism requires aqueous hydroxide and the subsequent distillation of the volatile diazoalkane from the biphasic mixture—a process fraught with severe explosion hazards[2].

Modern synthetic paradigms have shifted to 2-butanone hydrazone as the optimal stable precursor. The mechanistic advantage lies in masking the reactive diazo group as a robust

Quantitative Precursor Comparison

To guide precursor selection, the following table summarizes the operational and safety metrics of the two primary synthetic routes.

| Metric | 2-Butanone Hydrazone (Modern Route) | N-sec-Butyl-N-nitroso-Ts (Classical Route) |

| Storage Stability | High (Stable for >6 months at 4 °C) | Moderate (Light and temperature sensitive) |

| Activation Reagent | Oxidant (Activated MnO₂, Swern conditions) | Strong Base (Aqueous KOH or NaOH) |

| Generation Temp. | -78 °C to -45 °C | 0 °C to 25 °C |

| Safety Profile | Superior (Maintained in cold solution) | Hazardous (Requires distillation of diazoalkane) |

| Atom Economy | High (H₂O or DMS/CO₂ byproducts) | Low (p-Toluenesulfonate byproduct) |

Experimental Workflows & Logical Relationships

The following diagrams illustrate the logical flow and mechanistic pathways for both the modern hydrazone route and the classical N-nitroso route.

Workflow for the generation and validation of 2-diazobutane via hydrazone oxidation.

Mechanistic pathway for N-nitroso precursor synthesis and base-catalyzed cleavage.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the generation of 2-diazobutane must not rely on theoretical yield assumptions. Because diazoalkanes degrade continuously, assuming a 100% yield will result in severe stoichiometric imbalances in downstream drug-development assays. The following protocol integrates a self-validating titration loop [1].

Step 1: Synthesis of the Stable Precursor (2-Butanone Hydrazone)

-

Procedure : To a round-bottom flask containing 2-butanone (1.0 equiv), add a 5-fold molar excess of hydrazine hydrate and a catalytic amount of triethylamine. Reflux for 4 hours, then extract with dichloromethane and dry over anhydrous

. -

Causality : The massive excess of hydrazine is a critical design choice. If a 1:1 ratio is used, the highly nucleophilic intermediate hydrazone will attack unreacted 2-butanone, forming 2-butanone azine (a thermodynamic dead-end). Triethylamine acts as a basic catalyst to facilitate condensation while preventing acid-catalyzed hydrolysis of the product.

Step 2: Low-Temperature Oxidation to 2-Diazobutane

-

Procedure : Dissolve the 2-butanone hydrazone in anhydrous toluene or THF. Cool the system to -78 °C. Slowly add an activated oxidant (e.g., Swern reagent: DMSO/oxalyl chloride, or activated

)[3]. -

Causality : Oxidation must be strictly maintained below -45 °C. At ambient temperatures, 2-diazobutane rapidly extrudes nitrogen gas to form a carbene, or dimerizes. Swern-like conditions are chosen over harsh metallic oxidants because they provide mild, selective dehydrogenation without over-oxidizing the highly sensitive diazo carbon [3].

Step 3: Titer Validation (The Self-Validating System)

-

Procedure : Immediately following oxidation, extract a 100 µL aliquot of the cold 2-diazobutane stock solution. Transfer it to a vial containing 1.0 mL of THF at -45 °C.

-

Quench : Add 295 µL of a 1.0 M solution of benzoic acid in THF dropwise. Allow the mixture to slowly warm to room temperature until nitrogen evolution ceases and the red/yellow color dissipates.

-

Quantification : Dilute with diethyl ether, wash with saturated

, dry, and concentrate. Purify via rapid silica gel chromatography and weigh the isolated sec-butyl benzoate. -

Causality : This step closes the validation loop. The mass of the isolated ester provides the exact empirical molarity (active titer) of the 2-diazobutane stock. The researcher now inputs this verified concentration into their downstream stoichiometric calculations, ensuring absolute reproducibility[1].

Safety & Handling Directives

-

Friction Sensitivity : Diazoalkanes are highly sensitive to friction. Never use ground-glass joints or magnetic stir bars with rough edges when handling 2-diazobutane solutions.

-

Thermal Shock : Maintain stock solutions strictly below -20 °C. Uncontrolled warming will lead to rapid nitrogen evolution and potential vessel rupture.

-

PPE : All operations must be conducted behind a blast shield in a certified fume hood.

References

-

Title : Diverse Alkanones by Catalytic Carbon Insertion into the Formyl C−H Bond. Concise Access to the Natural Precursor of Achyrofuran. Source : Organic Letters (ACS Publications) URL :[Link]

-

Title : Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolf-Kishner Reductions and in the Preparation of Diazo Compounds. Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

-

Title : Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO. Source : Organic Letters (ACS Publications) URL :[Link]

Sources

An In-Depth Technical Guide to tert-Butyl N-(butan-2-ylideneamino)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl N-(butan-2-ylideneamino)carbamate, a versatile synthetic intermediate. We will delve into its chemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its significance and applications within the broader context of medicinal chemistry and drug development. As Senior Application Scientists, our focus is to bridge theoretical knowledge with practical, actionable insights to empower your research endeavors.

Core Compound Properties

tert-Butyl N-(butan-2-ylideneamino)carbamate is a key example of an N-Boc-hydrazone, a class of compounds widely utilized in organic synthesis. The defining feature of this molecule is the tert-butyloxycarbonyl (Boc) protecting group attached to a hydrazone scaffold. This structural motif imparts a unique combination of stability and reactivity, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(E)-butan-2-ylideneamino]carbamate | [1] |

| CAS Number | 57699-47-5 | [1] |

| Appearance | Expected to be a solid or oil | General chemical knowledge |

The Strategic Importance of the Carbamate Moiety in Drug Design

The carbamate group is a critical structural motif in a multitude of approved pharmaceutical agents.[2] Its prevalence stems from its high chemical and proteolytic stability, its ability to act as a peptide bond isostere, and its capacity to enhance cell membrane permeability.[2] The tert-butyl carbamate (Boc group) in particular, is one of the most widely used amine protecting groups in organic synthesis. Its utility lies in its ability to be selectively removed under acidic conditions, allowing for the unmasking of a reactive amine at a specific point in a synthetic sequence. This orthogonal protection strategy is fundamental to the construction of complex molecular architectures, such as those found in modern therapeutics.[3]

Synthesis of tert-Butyl N-(butan-2-ylideneamino)carbamate: A Validated Protocol

The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate is achieved through the condensation of tert-butyl carbazate with 2-butanone. This reaction is a classic example of hydrazone formation, a robust and high-yielding transformation.

Synthesis of the Precursor: tert-Butyl Carbazate

The primary precursor, tert-butyl carbazate, can be synthesized via the reaction of di-tert-butyl dicarbonate (Boc₂O) with hydrazine hydrate.

Experimental Protocol: Synthesis of tert-Butyl Carbazate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (2.26 equivalents) in isopropanol.[4] Cool the solution to 0°C using an ice bath.[4]

-

Addition of Boc₂O: In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in isopropanol.[4] Add this solution dropwise to the cooled hydrazine hydrate solution.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours.[4]

-

Workup: Upon completion, remove the solvent via rotary evaporation. Dissolve the residue in dichloromethane (DCM) and dry over anhydrous magnesium sulfate (MgSO₄).[4]

-

Isolation: Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield tert-butyl carbazate, typically as a white semi-solid.[4]

Synthesis of tert-Butyl N-(butan-2-ylideneamino)carbamate

Experimental Protocol: Synthesis of tert-Butyl N-(butan-2-ylideneamino)carbamate

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[5]

-

Addition of Ketone: Add 2-butanone (1.0-1.2 equivalents) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[5]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 24 hours.[5]

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can often be purified by recrystallization or column chromatography on silica gel.[5]

Applications in Drug Development and Medicinal Chemistry

While tert-butyl N-(butan-2-ylideneamino)carbamate may not be a final active pharmaceutical ingredient (API), its role as a synthetic intermediate is of significant interest to the drug development community. The N-Boc-hydrazone functionality serves as a masked hydrazine, which can be deprotected to reveal a nucleophilic nitrogen. This latent reactivity allows for its incorporation into larger, more complex molecules.

The broader class of tert-butyl carbamate derivatives are instrumental in the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors and anti-inflammatory agents.[6] For instance, carbamate-containing building blocks are crucial for the construction of novel therapeutics, such as the drug Lacosamide, an anticonvulsant medication.[7] The strategic use of such intermediates allows for the modular and efficient assembly of complex molecular scaffolds, accelerating the drug discovery process.

Conclusion

tert-Butyl N-(butan-2-ylideneamino)carbamate, with a molecular weight of 186.25 g/mol , is a valuable synthetic intermediate whose utility is rooted in the versatile chemistry of the tert-butyl carbamate protecting group. The synthetic protocols provided herein are robust and scalable, offering a reliable means of accessing this compound for research and development purposes. A thorough understanding of the synthesis and reactivity of such building blocks is essential for the modern medicinal chemist, as they provide the tools necessary to construct the next generation of therapeutic agents.

References

-

PubChem. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. National Center for Biotechnology Information. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Google Patents. (2011).

Sources

- 1. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | C9H18N2O2 | CID 12017199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate (Boc-2-butanone hydrazone)

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, hydrazones serve as versatile and crucial intermediates.[1][2] Their unique structural and electronic properties allow for a wide range of chemical transformations, making them invaluable building blocks in the synthesis of complex molecules, including heterocycles and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific and highly useful derivative: tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate, commonly referred to as Boc-2-butanone hydrazone.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the fundamental characteristics, synthesis, and reactivity of this compound, with a particular focus on the strategic use of the tert-butoxycarbonyl (Boc) protecting group. The protocols and mechanistic discussions herein are designed to provide not just procedural steps, but also the underlying chemical principles that govern these transformations, ensuring a robust and reproducible application in the laboratory.

IUPAC Nomenclature and Structural Representation

The correct and unambiguous identification of a chemical entity is paramount for scientific communication. The compound commonly known by the trivial name "Boc-2-butanone hydrazone" has the following systematic IUPAC names:

-

tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate [4]

-

A specific stereoisomer is named tert-butyl N'-[(E)-butan-2-ylideneamino]carbamate .[4]

The structure consists of a butan-2-one moiety condensed with tert-butyl carbazate (also known as Boc-hydrazine).[5][6][7][8] The Boc group is a critical feature, imparting stability and modulating the reactivity of the hydrazone.

Molecular Formula: C₉H₁₈N₂O₂[4]

Molecular Weight: 186.25 g/mol [4]

Synthesis of tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate

The synthesis of Boc-2-butanone hydrazone is a straightforward condensation reaction between tert-butyl carbazate and 2-butanone.[5] This reaction is a classic example of hydrazone formation, which proceeds via a nucleophilic addition-elimination mechanism.[9][10]

Mechanistic Pathway of Hydrazone Formation

The formation of a hydrazone is typically catalyzed by a mild acid.[9][11] The mechanism can be dissected into the following key steps:

-

Activation of the Carbonyl Group: The acid catalyst protonates the oxygen atom of the carbonyl group of 2-butanone. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

-

Nucleophilic Attack: The terminal nitrogen atom of tert-butyl carbazate, possessing a lone pair of electrons, acts as the nucleophile and attacks the activated carbonyl carbon.[9] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, leading to a neutral carbinolamine intermediate.[9]

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water, facilitated by the lone pair on the adjacent nitrogen, results in the formation of the C=N double bond characteristic of the hydrazone.[9][11]

Caption: Mechanism of Boc-2-butanone hydrazone formation.

Experimental Protocol: Synthesis of tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

tert-Butyl carbazate (1.0 eq)

-

2-Butanone (1.1 eq)

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalytic amount)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

To a solution of tert-butyl carbazate in ethanol in a round-bottom flask, add 2-butanone.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified further by column chromatography or recrystallization if necessary.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and hydrazines in organic synthesis.[12] Its utility stems from its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[13][14]

Advantages of the Boc Group:

-

Stability: The Boc group is resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophiles.[12]

-

Facile Cleavage: It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][14][15]

-

Orthogonality: The Boc group is orthogonal to other common protecting groups such as benzyloxycarbonyl (Z) and fluorenylmethyloxycarbonyl (Fmoc).[12]

Deprotection of Boc-2-butanone hydrazone

The removal of the Boc group to liberate the free hydrazone is a critical step in multi-step synthetic sequences. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.[13]

Acidic Cleavage

This is the most common method for Boc deprotection.[13]

Mechanism of Acidic Boc Deprotection:

-

The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).

-

This is followed by the loss of the stable tert-butyl cation, which can be trapped by a scavenger or deprotonate to form isobutylene gas.[15]

-

The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine (or in this case, the hydrazone) and carbon dioxide.[14][15]

Caption: Mechanism of acidic Boc deprotection.

Experimental Protocols for Boc Deprotection

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and widely applicable method.[13]

Procedure:

-

Dissolve the Boc-protected hydrazone in anhydrous dichloromethane (DCM) (0.1-0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is typically obtained as the TFA salt.[13]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This is a cost-effective alternative to TFA.

Procedure:

-

Dissolve the Boc-protected hydrazone in 1,4-dioxane or ethyl acetate.

-

Add a solution of HCl in dioxane (e.g., 4M) to the mixture at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, the solvent can be removed under reduced pressure, or the product hydrochloride salt may precipitate and can be collected by filtration.

Comparative Data on Deprotection Methods

| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[13] | Harsh conditions can cleave other acid-labile groups.[13] |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[13] | Can be corrosive; dioxane is a hazardous solvent.[13] | |

| Thermal Cleavage | Water (Boiling) | Water | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, and fast.[13] | High temperature can be detrimental to sensitive molecules.[13] |

Applications in Research and Drug Development

Hydrazones are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][16][17] Boc-protected hydrazones, such as Boc-2-butanone hydrazone, serve as key intermediates in the synthesis of more complex, biologically active molecules.[8]

Key Applications:

-

Synthesis of Heterocyclic Compounds: Hydrazones are versatile precursors for the synthesis of various nitrogen-containing heterocyclic rings, which are common scaffolds in pharmaceuticals.[1][2]

-

Drug Discovery: The hydrazone moiety is a common feature in many drug candidates. The ability to synthesize and modify Boc-protected hydrazones allows for the creation of libraries of compounds for screening and lead optimization.[3][]

-

Bioconjugation: Hydrazone linkages are used in bioconjugation chemistry, for example, in antibody-drug conjugates (ADCs). The pH-sensitive nature of the hydrazone bond can be exploited for the targeted release of drugs in the acidic environment of tumor cells or endosomes.[9][11]

-

C-N Bond Formation Reactions: Boc-hydrazones can participate in various coupling reactions, such as the Mitsunobu reaction and palladium-catalyzed couplings, to form new C-N bonds.[19]

Caption: Synthetic utility of Boc-2-butanone hydrazone.

Conclusion

tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with the robust and reliable chemistry of the Boc protecting group, makes it an important building block for the synthesis of complex molecules. A thorough understanding of its synthesis, the mechanism of its formation, and the various methods for deprotection is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully employ this compound in their synthetic endeavors.

References

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Available at: [Link]

-

Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules. PubMed. Available at: [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available at: [Link]

-

Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. Available at: [Link]

-

Transamidation of N‐mono boc benzamides with hydrazine hydrate. ResearchGate. Available at: [Link]

-

Novel Route to Azobenzenes via Pd-Catalyzed Coupling Reactions of Aryl Hydrazides with Aryl Halides, Followed by Direct Oxidations. ACS Publications. Available at: [Link]

-

Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Available at: [Link]

-

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. PubChem. Available at: [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

-

2-Butanone, (2,4-dinitrophenyl)hydrazone. PubChem. Available at: [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

-

tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available at: [Link]

-

Synthesis of t -butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. ResearchGate. Available at: [Link]

-

(E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. ScienceDirect. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

-

2-Butanone 2,4-Dinitrophenylhydrazone (CID 13733). MolForge. Available at: [Link]

-

Review on hydrazone and it's biological activities. ijmrt. Available at: [Link]

-

tert-Butyl carbazate. PubChem. Available at: [Link]

-

Synthesis of N‐Boc‐N‐allyhydrazones 20. ResearchGate. Available at: [Link]

-

A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes. PubMed. Available at: [Link]

-

2-Butanone, 2-(1,1-dimethylethyl)hydrazone. US EPA. Available at: [Link]

-

2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone. NIST WebBook. Available at: [Link]

-

2-Butanone, (2,4-dinitrophenyl)hydrazone. NIST WebBook. Available at: [Link]

-

A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Available at: [Link]

-

Biological Activities of Hydrazone Derivatives. PMC. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. ijmrt.in [ijmrt.in]

- 4. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | C9H18N2O2 | CID 12017199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]

- 8. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrazone synthesis by C-N coupling [organic-chemistry.org]

solubility of tert-butyl N-(butan-2-ylideneamino)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl N-(butan-2-ylideneamino)carbamate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(butan-2-ylideneamino)carbamate, a compound of significant interest in synthetic and medicinal chemistry. Understanding the solubility of this N-Boc protected hydrazone is paramount for its effective utilization in reaction design, purification, formulation, and various screening platforms. This document elucidates the molecular features governing its solubility, presents a predicted solubility profile across a range of common organic solvents, and offers a detailed, field-proven experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their handling and application of this versatile chemical entity.

Introduction: The Significance of Solubility in the Application of tert-Butyl N-(butan-2-ylideneamino)carbamate

tert-Butyl N-(butan-2-ylideneamino)carbamate belongs to the class of N-Boc protected hydrazones, which are valuable intermediates in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily cleaved, making it a cornerstone of modern synthetic strategies. Hydrazones, in general, are known for their diverse biological activities and their utility as synthetic precursors to a wide array of heterocyclic compounds.[1][2]

The solubility of a compound is a critical physicochemical property that dictates its behavior in a given solvent system. For tert-butyl N-(butan-2-ylideneamino)carbamate, its solubility profile directly impacts:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution.

-

Purification: Techniques such as recrystallization and column chromatography are fundamentally reliant on differential solubility.[3]

-

Formulation: In the context of drug development, solubility is a key determinant of a compound's bioavailability and the feasibility of creating stable formulations.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like dimethyl sulfoxide (DMSO) to create stock solutions. Poor solubility can lead to inaccurate screening results.

This guide provides a foundational understanding of the factors influencing the solubility of tert-butyl N-(butan-2-ylideneamino)carbamate and a robust methodology for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility of tert-butyl N-(butan-2-ylideneamino)carbamate is a direct consequence of its molecular architecture. A thorough analysis of its functional groups and overall structure allows for a reasoned prediction of its behavior in various organic solvents.

Figure 1: Molecular Structure of tert-butyl N-(butan-2-ylideneamino)carbamate.

Key Structural Features and Their Impact on Solubility:

-

The tert-Butyl Group: This bulky, nonpolar alkyl group contributes significantly to the molecule's lipophilicity. It will favor interactions with nonpolar and weakly polar aprotic solvents through van der Waals forces.

-

The Butan-2-ylidene Moiety: Similar to the tert-butyl group, this alkyl substituent enhances the lipophilic character of the molecule, promoting solubility in nonpolar environments.

-

The Carbamate Functional Group (-NH-C(=O)-O-): This is a polar moiety. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. This group will facilitate interactions with polar solvents. Carbamates themselves exhibit a wide range of solubilities depending on the nature of their substituents.[4]

-

The Hydrazone Linkage (-C=N-N-): The imine-like double bond and the adjacent nitrogen atom introduce polarity and potential for dipole-dipole interactions and hydrogen bonding (as an acceptor).

Overall Predicted Solubility Behavior:

The presence of both significant nonpolar (alkyl) and polar (carbamate, hydrazone) functionalities suggests that tert-butyl N-(butan-2-ylideneamino)carbamate will exhibit a broad solubility profile, with a preference for moderately polar aprotic solvents. Its solubility in highly polar protic solvents like water is expected to be low due to the dominance of the lipophilic alkyl groups. Conversely, its solubility in very nonpolar solvents like hexane may also be limited by the presence of the polar carbamate and hydrazone moieties.

Predicted Solubility Profile

Based on the structural analysis and general principles of solubility for analogous compounds such as N-Boc protected amines and other hydrazones, the following table presents a predicted qualitative solubility profile for tert-butyl N-(butan-2-ylideneamino)carbamate at ambient temperature.

| Solvent | Chemical Formula | Solvent Class | Predicted Solubility | Rationale |

| Hexane | C₆H₁₄ | Nonpolar Alkane | Sparingly Soluble to Insoluble | The polar carbamate and hydrazone groups limit solubility in highly nonpolar solvents. |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble | The aromatic ring can engage in favorable interactions with the alkyl groups. |

| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | A good balance of nonpolar character with a polar oxygen atom for dipole interactions. |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated Hydrocarbon | Very Soluble | A moderately polar aprotic solvent capable of dissolving a wide range of organic compounds. Commonly used in reactions involving N-Boc protected compounds.[5] |

| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | Ester | Very Soluble | A moderately polar aprotic solvent with hydrogen bond accepting capabilities. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Very Soluble | A polar aprotic solvent that is a good general solvent for many organic molecules. |

| Acetone | (CH₃)₂CO | Ketone | Very Soluble | A polar aprotic solvent with a strong dipole moment. |

| Acetonitrile | CH₃CN | Nitrile | Soluble | A polar aprotic solvent. |

| Isopropanol (IPA) | (CH₃)₂CHOH | Polar Protic Alcohol | Soluble | The alkyl portion of the alcohol interacts with the nonpolar parts of the solute, while the hydroxyl group can hydrogen bond with the carbamate and hydrazone. |

| Ethanol | C₂H₅OH | Polar Protic Alcohol | Soluble | Similar to isopropanol, it provides a balance of polar and nonpolar interactions. Hydrazones are generally soluble in ethanol.[1] |

| Methanol | CH₃OH | Polar Protic Alcohol | Moderately Soluble | Higher polarity compared to ethanol and isopropanol may lead to slightly lower solubility. N-Boc protection reactions are often carried out in methanol.[6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic Sulfoxide | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. Hydrazones are often soluble in DMSO.[1] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic Amide | Very Soluble | Another highly polar aprotic solvent with strong solvating capabilities. |

| Water | H₂O | Polar Protic | Insoluble | The large nonpolar alkyl groups are expected to make the compound poorly soluble in water. |

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the quantitative determination of the solubility of tert-butyl N-(butan-2-ylideneamino)carbamate. This method is based on the principle of isothermal equilibrium, followed by gravimetric or chromatographic analysis.

Rationale for the Experimental Design

This protocol is designed to be a self-validating system. The use of a controlled temperature environment is crucial as solubility is temperature-dependent. The extended equilibration time ensures that the solution reaches saturation. Performing the experiment in triplicate for each solvent provides statistical confidence in the results. The choice between gravimetric and HPLC analysis allows for flexibility based on available equipment and the desired level of precision.

Materials and Equipment

-

tert-Butyl N-(butan-2-ylideneamino)carbamate (high purity)

-

A selection of high-purity organic solvents (as listed in the table above)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and tips

-

Glassware for analysis (e.g., pre-weighed vials for gravimetric analysis, HPLC vials)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (optional)

-

Rotary evaporator or vacuum oven (for gravimetric analysis)

Experimental Workflow

Figure 2: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation:

-

For each solvent to be tested, label three vials.

-

Add approximately 20-30 mg of tert-butyl N-(butan-2-ylideneamino)carbamate to each vial. The key is to add an amount that is in clear excess of what is expected to dissolve.

-

Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable). A constant amount of undissolved solid should be visible.

-

-

Sample Collection:

-

Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.

-

Carefully draw an aliquot of the supernatant into a syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a vial for dilution (for HPLC analysis).

-

-

Quantification:

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

The mass of the dissolved solid is the difference between the final and initial vial weights.

Method B: HPLC Analysis

-

Prepare a series of standard solutions of known concentrations of tert-butyl N-(butan-2-ylideneamino)carbamate in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standards into the HPLC and plotting peak area versus concentration.

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Calculation of Solubility:

-

Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL).

-

HPLC: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution factor).

-

Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.

-

Conclusion

The solubility of tert-butyl N-(butan-2-ylideneamino)carbamate is a fundamental parameter that underpins its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely compatibility with a range of common organic solvents, particularly those of moderate polarity. Furthermore, a detailed and robust experimental protocol has been presented to enable researchers to empirically determine the solubility of this compound with a high degree of confidence. By leveraging the insights and methodologies outlined herein, scientists can make informed decisions regarding solvent selection, thereby optimizing reaction conditions, simplifying purification processes, and ensuring the reliability of experimental outcomes.

References

-

BenchChem. (2025). A comparative study of deprotection methods for N-Boc-hydrazones. Retrieved from BenchChem website.[3]

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Sytchev, D. A. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.

-

BenchChem. (2025). Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis. Retrieved from BenchChem website.[7]

-

Solubility of Things. (n.d.). Carbamate. Retrieved from [Link][4]

-

ACS GCI Pharmaceutical Roundtable. (2026, February 16). Specific solvent issues with BOC deprotection. Retrieved from [Link][5]

- Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10.

- Moura, S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031.

-

Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from Sigma-Aldrich website.[6]

-

OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from [Link][8]

-

Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link][9]

-

Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(7), 1704-1708.[1]

-

Natural Sciences Publishing. (2018, January 1). Properties and Uses of Substituted Hydrazones. Retrieved from [Link][2]

Sources

- 1. jocpr.com [jocpr.com]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. DSpace [open.bu.edu]

- 9. reddit.com [reddit.com]

Technical Safety Guide: Boc-Hydrazones in Drug Discovery

This guide serves as a master technical document for the risk assessment, handling, and safety profiling of Boc-hydrazones (

Executive Summary

Boc-hydrazones are critical intermediates in the synthesis of nitrogenous heterocycles (e.g., indoles, pyrazoles) and cross-coupling partners in medicinal chemistry. While the tert-butyloxycarbonyl (Boc) group significantly mitigates the acute inhalation toxicity associated with free hydrazine, these compounds retain latent genotoxic potential and present unique physicochemical hazards—specifically pressure generation via isobutylene release and hydrolytic reversion to toxic hydrazines.

Target Audience: Synthetic Chemists, HSE Officers, DMPK Scientists. Regulatory Context: ICH M7 (Mutagenic Impurities), OSHA HCS 2012, REACH.

Chemical Identity & Physicochemical Profiling

Boc-hydrazones are not a single CAS entity but a functional class. The safety profile is a hybrid of the Boc-protecting group and the parent hydrazone .

| Parameter | Representative Data (Based on tert-Butyl Carbazate) | Technical Implication |

| Functional Group | Carbazate / Hydrazone ( | Latent hydrazine release upon hydrolysis. |

| Physical State | Typically White/Off-white Crystalline Solid | Dust explosion hazard if micronized. |

| Melting Point | Range: 100°C – 120°C (Decomposes) | Thermal Hazard: Do not heat >100°C in closed systems. |

| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Lipophilicity increases skin absorption risk. |

| pKa | ~12 (NH proton) | Weakly acidic; stable to mild base, labile to acid. |

Hazard Identification (The "Why" Behind the SDS)

This section deconstructs the GHS classifications based on the reaction mechanisms of the compound.

A. Toxicological Hazards (ICH M7 Context)

The primary toxicological concern is Genotoxicity .

-

Mechanism: In acidic physiological environments (e.g., stomach pH 1.5), Boc-hydrazones can hydrolyze to release the parent carbonyl and Boc-hydrazine (or free hydrazine if Boc is cleaved).

-

Regulatory Status: Hydrazines are "Cohort of Concern" or Class 2/3 mutagenic impurities under ICH M7.

-

GHS Classification:

-

Acute Tox. 3 (Oral): Due to hydrolytic release of hydrazine.

-

Muta. 2 / Carc. 2: Suspected of causing genetic defects/cancer (structure-dependent).

-

B. Physicochemical Hazards (Process Safety)

-

Thermal Decomposition: Upon heating (>100°C) or acid contact, the Boc group undergoes fragmentation:

-

Risk: Rapid gas evolution (2 moles of gas per mole of substrate) can over-pressurize sealed vials or reactors, leading to explosion.

-

-

Flammability: The tert-butyl moiety is essentially "frozen isobutylene." Once ignited, these solids burn vigorously.

Master Safety Data Sheet (SDS) Framework

When authoring or reviewing an SDS for a novel Boc-hydrazone, the following data points are mandatory.

Section 2: Hazard Identification (GHS Labeling)

-

Signal Word: DANGER

-

Hazard Statements:

Section 5: Fire-Fighting Measures

-

Suitable Media: Alcohol-resistant foam, dry chemical, or

.[4] -

Specific Hazards: Emits toxic fumes (Nitrogen oxides) and flammable gas (Isobutylene) under fire conditions.

-

Advice: Firefighters must use SCBA. Do not use high-volume water jets (spreads the burning solid).

Section 10: Stability and Reactivity

-

Conditions to Avoid: Heat, flames, sparks.[2][4][5] Moisture (slow hydrolysis).

-

Incompatible Materials: Strong acids (triggers gas evolution), Strong oxidizers (fire risk).

Operational Protocols: Handling & Storage[2][3][5][6][7]

Protocol A: Synthesis & Isolation

Goal: Prevent inhalation of dust and exposure to hydrolytic byproducts.

-

Engineering Controls: All weighing and transfer must occur inside a Class II Biosafety Cabinet or a fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles. N95/P3 respirator if handling open powder outside containment.

-

Reaction Safety:

Protocol B: Storage & Shelf-Life

Goal: Prevent spontaneous decomposition.

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Store under Argon or Nitrogen . Boc-hydrazones are hygroscopic; moisture accelerates hydrolysis to hydrazine.

-

Container: Amber glass with PTFE-lined cap. Do not use metal containers (catalytic decomposition risk).

Protocol C: Waste Disposal

Goal: Prevent formation of azides or environmental release.

-

Segregation: Segregate as "Toxic Organic Waste."

-

Prohibition: NEVER mix with oxidizing agents (e.g., nitric acid, bleach). Hydrazones + Oxidizers

Azides/Diazo compounds (Explosive). -

Destruction: Incineration is the only approved method.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

A logic flow for the safe movement of Boc-hydrazones through a research facility.

Caption: Lifecycle management of Boc-hydrazones emphasizing temperature control and containment.

Diagram 2: ICH M7 Risk Assessment Logic

Decision tree for determining if a Boc-hydrazone impurity requires control.

Caption: ICH M7 classification logic for Boc-hydrazone impurities in drug substances.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: tert-Butyl carbazate. Merck KGaA.[4] Link

-

International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

-

BenchChem. (2025).[7][8] Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate. Link

-

Organic Syntheses. (1964).[9] t-Butyl Carbazate. Org. Synth. 1964, 44,[9] 20. Link

-

Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: tert-Butyl carbazate. Link

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate: An Application Protocol for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of tert-butyl N-(butan-2-ylideneamino)carbamate, a key intermediate in the development of novel therapeutics. The described protocol details the acid-catalyzed condensation reaction between tert-butyl carbazate and 2-butanone. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods to ensure the reliable and efficient production of this N-Boc-protected hydrazone.

Introduction

N-Boc-protected hydrazones are versatile and stable intermediates crucial in modern organic synthesis and medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.[1] The formation of tert-butyl N-(butan-2-ylideneamino)carbamate from 2-butanone and tert-butyl carbazate is a foundational example of N-Boc-hydrazone synthesis. These compounds are pivotal in constructing complex nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active molecules.[1][2]

Reaction Principle and Mechanism

The synthesis proceeds via a condensation reaction. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of tert-butyl carbazate on the electrophilic carbonyl carbon of 2-butanone.[1] This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond characteristic of a hydrazone.[1] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Butanone | 78-93-3 | 72.11 | 5.0 g (6.2 mL) | 69.3 |

| tert-Butyl carbazate | 870-46-2 | 132.16 | 9.16 g | 69.3 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 2-3 drops | Catalytic |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Reaction workflow for the synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate.

Step-by-Step Procedure

-

Reaction Setup : In a 250 mL round-bottom flask, combine 2-butanone (5.0 g, 69.3 mmol) and tert-butyl carbazate (9.16 g, 69.3 mmol) in 100 mL of anhydrous ethanol.

-

Catalyst Addition : To the stirred solution, add 2-3 drops of glacial acetic acid.

-

Reflux : Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.

-

Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.[1]

-

Crystallization : Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to facilitate the crystallization of the product.[1]

-

Isolation : Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying : Dry the purified product under vacuum to obtain tert-butyl N-(butan-2-ylideneamino)carbamate as a white solid.

Purification and Characterization

Purification

For many applications, the product obtained after filtration and washing is of sufficient purity. However, if further purification is required, recrystallization or column chromatography can be employed.[3]

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]

Characterization

The identity and purity of the synthesized tert-butyl N-(butan-2-ylideneamino)carbamate should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR should show characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm), the methyl and ethyl groups of the butanone moiety, and a signal for the N-H proton.[4]

-

¹³C NMR will confirm the presence of the carbonyl carbon of the carbamate, the imine carbon, and the carbons of the tert-butyl and butanone fragments.[4]

-

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the N-H stretch, C-H stretches, a strong C=O (carbamate) stretch, and the C=N (imine) stretch.[5]

-

Mass Spectrometry (MS) : To confirm the molecular weight of the product.

-

Melting Point : A sharp melting point range is indicative of high purity.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Butanone : Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[6][7] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[6]

-

tert-Butyl carbazate : Flammable solid.[8] Avoid contact with skin, eyes, and clothing.[8] Keep away from heat and sources of ignition.[9]

-

Glacial Acetic Acid : Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Ensure that eyewash stations and safety showers are readily accessible.[6]

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate. This N-Boc-hydrazone is a valuable intermediate for the synthesis of a wide array of nitrogen-containing compounds with potential applications in drug discovery and development. Adherence to the detailed procedures and safety guidelines will ensure a high yield of a pure product, facilitating the advancement of subsequent synthetic endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones.

- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET: tert-Butyl Carbazate.

- Fisher Scientific. (2009, April 13). SAFETY DATA SHEET: 2-Butanone.

- Sigma-Aldrich. SAFETY DATA SHEET: 2-Butanone.

- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: tert-Butyl carbazate.

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: tert-Butyl carbazate.

- Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).

- BenchChem. (2025). tert-Butyl Carbazate (CAS 870-46-2): A Comprehensive Technical Guide.

- ResearchGate. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate.

- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth. 2007, 84, 129.

- ResearchGate. (n.d.). Strategies for deoxygenation of aldehydes and ketones with hydrazine.

- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2004, 81, 257.

- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.

- BenchChem. (2025). A comparative study of deprotection methods for N-Boc-hydrazones.

- Oriental Journal of Chemistry. (2023, December 27). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(6).

- Acta Crystallographica Section E. (2014). tert-Butyl N-{[5-(5-oxohexanamido)

- ChemicalBook. tert-Butyl carbazate synthesis.

- Chem-Impex International. N,N'-Di-Boc-N-Z-hydrazine.